2-Isopropoxy-5-(piperidin-2-yl)pyridine
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Overview
Description
2-Isopropoxy-5-(piperidin-2-yl)pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring This compound is characterized by the presence of an isopropoxy group at the second position and a piperidin-2-yl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-5-(piperidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced through an alkylation reaction using isopropyl alcohol and a suitable base, such as sodium hydride or potassium carbonate.
Introduction of the Piperidin-2-yl Group: The piperidin-2-yl group can be introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group, such as a halide or tosylate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-5-(piperidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in the presence of a suitable leaving group such as a halide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may yield partially or fully reduced pyridine derivatives.
Scientific Research Applications
2-Isopropoxy-5-(piperidin-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: The compound could be investigated for its potential therapeutic effects, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-5-(piperidin-2-yl)pyridine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects could be mediated through various pathways, including signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-5-(pyrrolidin-2-yl)pyridine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
2-Isopropoxy-5-(morpholin-2-yl)pyridine: Similar structure but with a morpholine ring instead of a piperidine ring.
2-Isopropoxy-5-(azepan-2-yl)pyridine: Similar structure but with an azepane ring instead of a piperidine ring.
Uniqueness
2-Isopropoxy-5-(piperidin-2-yl)pyridine is unique due to the specific combination of the isopropoxy and piperidin-2-yl groups attached to the pyridine ring. This unique structure may confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H20N2O |
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Molecular Weight |
220.31 g/mol |
IUPAC Name |
5-piperidin-2-yl-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C13H20N2O/c1-10(2)16-13-7-6-11(9-15-13)12-5-3-4-8-14-12/h6-7,9-10,12,14H,3-5,8H2,1-2H3 |
InChI Key |
UULIVSMUAQWGNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C2CCCCN2 |
Origin of Product |
United States |
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